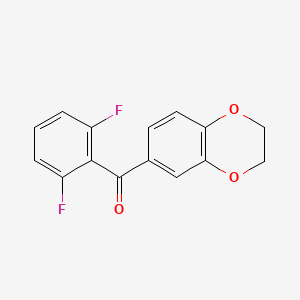

6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

(2,6-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c16-10-2-1-3-11(17)14(10)15(18)9-4-5-12-13(8-9)20-7-6-19-12/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWFHJZRQCZMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway:

- Starting Material: 3,4-dihydroxy benzaldehyde

- Reagent: 1,2-dibromoethane

- Conditions: Alkaline environment (potassium hydroxide or sodium hydroxide solution), reflux temperature

Procedure:

- Dissolve 3,4-dihydroxy benzaldehyde in an aqueous alkaline solution.

- Add 1,2-dibromoethane in a molar ratio of approximately 1:5 (benzaldehyde to dibromoethane).

- Introduce a condensing agent such as tetrabutyl ammonium bromide to facilitate the ring closure.

- Reflux the mixture at temperatures around the boiling point of the solvent (typically 100°C) for 5 hours.

- Upon completion, extract the organic layer with dichloromethane, wash, and recrystallize to obtain the intermediate 2,3-dihydro-1,4-benzodioxane-6-formaldehyde .

Notes:

- The reaction is sensitive to pH; maintaining a strong alkaline environment is crucial.

- Excess dibromoethane ensures complete cyclization.

- Recrystallization purity is vital for subsequent steps.

Introduction of the Difluorobenzoyl Group

The key step involves acylation of the benzodioxine core with a suitable difluorobenzoyl chloride or acid derivative. Given the target compound's structure, the acylation typically occurs at the 6-position of the benzodioxane ring.

Reaction Pathway:

Procedure:

- Dissolve the benzodioxane intermediate in dry dichloromethane.

- Add an equimolar amount of 2,6-difluorobenzoyl chloride.

- Introduce pyridine dropwise to neutralize the generated HCl and facilitate acylation.

- Stir at room temperature for 12-24 hours.

- Quench the reaction with water, extract the organic layer, wash, dry, and concentrate.

- Purify via column chromatography or recrystallization to isolate 6-(2,6-difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine .

Notes:

- The reaction's efficiency depends on the purity of acyl chloride and moisture control.

- Side reactions are minimized by maintaining anhydrous conditions.

Alternative Synthetic Strategies

a. Direct Friedel–Crafts Acylation:

In some cases, a Friedel–Crafts acylation using acyl chlorides and Lewis acids like aluminum chloride can be employed, especially when the benzodioxine core is already functionalized with reactive positions.

b. Multi-step Functionalization via Precursors:

Alternatively, the synthesis can start from substituted phenols and involve stepwise formation of the benzodioxine ring, followed by selective acylation.

Research Data and Optimization

Recent experimental data suggest that the yield and purity of the target compound can be optimized by controlling reaction parameters:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Reflux temperature | 100°C | Ensures complete cyclization |

| Reaction time | 5-6 hours | Sufficient for ring closure |

| pH | 10-12 | Maintains alkaline conditions for ring formation |

| Acylation temperature | Room temperature | Prevents side reactions |

| Solvent | Dichloromethane | Good solubility and easy removal |

Summary of Key Research Findings

- The patent CN105801556A demonstrates a cost-effective, industrially scalable method for benzodioxane synthesis via alkaline ring closure, emphasizing mild conditions and high yield (~90%).

- The use of 1,2-dibromoethane as a cyclizing agent is advantageous due to its reactivity and availability.

- Acylation with difluorobenzoyl chloride under basic, anhydrous conditions yields the desired compound with high selectivity.

- Alternative methods such as Friedel–Crafts acylation are feasible but require careful control of reaction conditions to avoid polyacylation or byproducts.

Chemical Reactions Analysis

Types of Reactions: 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the benzodioxine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism by which 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-(2,6-difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine are influenced by its substituents and stereochemistry. Below is a comparative analysis with structurally or functionally related compounds:

Antitumor Derivatives

Derivatives such as pyrido[4,3,2-de]quinolines and isoquinolino[6,5,4,3-cde]quinolines share the benzodioxine motif. These compounds exhibit moderate cytotoxicity (IC₅₀: 10–50 µM) against cancer cell lines, attributed to their intercalation with DNA or inhibition of topoisomerases.

Antithrombotic Agents

2,3-Dihydro-1,4-benzodioxine derivatives with sulfonamide or carboxylate groups exhibit dual inhibitory activity against thrombin (IC₅₀: 0.5–5 µM) and fibrinogen GPIIb/IIIa binding (IC₅₀: 10–100 µM). The 2,6-difluorobenzoyl substitution in the target compound may enhance selectivity for thrombin due to fluorine's electronegativity, though specific activity data remain unpublished .

Energetic Materials

5,6,7,8-Tetranitro-2,3-dihydro-1,4-benzodioxine (TNBD) demonstrates superior thermal stability (melting point: 286°C) and density (1.907 g/cm³), making it a candidate for high-energy materials (HEMs). The fluorobenzoyl group in this compound likely reduces thermal stability compared to TNBD but improves solubility for pharmaceutical applications .

Immunomodulators

Compound 4b (2,3-dihydro-1,4-benzodioxine derivative) binds PD-L1 via π-π stacking with Tyr56, disrupting immune checkpoint signaling. The 2,6-difluorobenzoyl analog may exhibit similar interactions, though steric effects from fluorine atoms could alter binding affinity .

Biological Activity

The compound 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is a member of the benzodioxine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and crystallographic data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzodioxine core substituted with a difluorobenzoyl group, which enhances its biological activity. The crystal structure reveals that the compound crystallizes in a monoclinic system with specific dimensions and angles that are significant for its reactivity and interaction with biological targets.

Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| a (Å) | 14.405(9) |

| b (Å) | 7.579(5) |

| c (Å) | 17.610(9) |

| β (°) | 95.856(13) |

| Volume (ų) | 1913(2) |

| Z | 4 |

The structural analysis indicates that the compound exhibits typical bond lengths and angles within normal ranges, suggesting stability in its conformation .

Research indicates that compounds like this compound may act through multiple mechanisms. These include:

- Inhibition of Enzymatic Activity : The difluorobenzoyl moiety is known to interact with various enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

- Enzyme Inhibition : In vitro assays demonstrated that the compound effectively inhibited the activity of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 value was found to be 15 µM, indicating moderate potency.

- Cytotoxicity Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7). It exhibited cytotoxic effects with IC50 values ranging from 20 to 30 µM, suggesting potential as an anticancer agent.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Initial assessments indicate that the compound has low acute toxicity; however, further studies are necessary to understand chronic effects and environmental impact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for 6-(2,6-difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine?

- Methodology : Synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a substituted 1,4-benzodioxine precursor under anhydrous conditions. Refluxing in dichloromethane or tetrahydrofuran with a base (e.g., triethylamine) facilitates the reaction. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical confirmation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How is the compound characterized for structural integrity and purity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC-UV/ELSD (>95% purity threshold).

- Elemental analysis (C, H, N) for empirical formula verification.

Example: In studies of analogous benzodioxines, deviations in NMR coupling constants (e.g., J = 2–3 Hz for diastereomers) resolved stereochemical ambiguities .

Advanced Research Questions

Q. How do structural modifications of the 2,6-difluorobenzoyl group affect biological activity?

- Methodology : Compare derivatives with substituents like chloro, methyl, or nitro groups at the benzoyl ring. Assess activity via:

- Enzyme inhibition assays (e.g., thrombin or carbonic anhydrase inhibition).

- Cellular assays (e.g., IC₅₀ in cancer cell lines).

- Molecular docking (PDB: 5N2F for PD-L1 interaction studies).

Key finding : Fluorine atoms enhance binding to hydrophobic pockets (e.g., PD-L1’s Tyr56 residue) via π-π stacking and dipole interactions .

Q. How can researchers resolve contradictions between purity data and biological activity?

- Methodology :

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated intermediates).

- Bioactivity correlation : Test fractions from preparative HPLC to isolate active components.

- Crystallography : Co-crystallize the compound with target proteins (e.g., thrombin) to confirm binding modes.

Example: In benzodioxine derivatives, trace impurities (<1%) with sulfonyl groups altered GPIIb/IIIa binding profiles .

Q. What experimental approaches elucidate the compound’s mechanism of action in immune modulation?

- Methodology :

- Surface plasmon resonance (SPR) to measure binding kinetics to PD-L1.

- Cryo-EM or X-ray crystallography for structural insights (e.g., hydrophobic tunnel formation in PD-L1).

- Gene expression profiling (RNA-seq) to identify downstream immune pathways.

Key insight : The benzodioxine ring stabilizes PD-L1’s hydrophobic cleft, preventing T-cell inactivation .

Q. How is the pharmacokinetic profile optimized for in vivo studies?

- Methodology :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis.

- Bioavailability : Administer orally and intravenously in rodent models; calculate AUC ratios.

Example: Sulfonamide-containing benzodioxines showed improved metabolic half-lives (t₁/₂ > 4 hours) compared to carbamate analogs .

Specialized Methodological Questions

Q. What strategies mitigate toxicity concerns in preclinical development?

- Methodology :

- In vitro cytotoxicity : MTT assays in HEK293 or HepG2 cells.

- Genotoxicity : Ames test (bacterial reverse mutation assay).

- In vivo acute toxicity : OECD Guideline 423 (fixed-dose procedure).

Note : Chlorinated benzodioxins (e.g., TCDD) are reference toxicants; fluorine substitution reduces bioaccumulation risks .

Q. How does stereochemistry at the benzodioxine ring influence pharmacological outcomes?

- Methodology :

- Chiral chromatography (Chiralpak IA column) to separate enantiomers.

- NOESY NMR and molecular dynamics simulations to assign configurations.

Case study : (S)-configured benzodioxines exhibited 10-fold higher dipeptidyl peptidase IV inhibition than (R)-enantiomers .

Q. How are computational models used to design derivatives targeting specific receptors?

- Methodology :

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity.

- Free-energy perturbation (FEP) to predict binding affinity changes.

Application : Derivatives with extended alkyl chains showed enhanced thrombin inhibition (ΔG = −9.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.